M-Terphenyl
Overview
Description
M-Terphenyl: , also known as meta-terphenyl, is an organic compound composed of two phenyl groups bonded to a benzene ring in the one and three positions. Its chemical formula is C18H14 . This compound is known for its extensive pi-conjugated system, which gives it a range of optical properties. This compound is used to control sterics in reactions with metals and main group elements due to its size and structure .
Mechanism of Action
Target of Action
M-Terphenyl is an organic molecule composed of two phenyl groups bonded to a benzene ring . It has been found to interact with various targets, including Programmed Death Ligand 1 (PD-L1) and Cyclooxygenase (COX) . These targets play crucial roles in immune response and inflammation, respectively.
Mode of Action
This compound binds to its targets, influencing their function. For instance, it binds to PD-L1, potentially inhibiting the PD-1/PD-L1 axis, which is responsible for regulating the natural immune response . In the case of COX, this compound acts as an inhibitor, affecting the enzyme’s ability to catalyze the biosynthesis of eicosanoids .
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. When it binds to PD-L1, it can influence the immune checkpoint pathway, potentially enhancing the efficacy of cancer treatment . As a COX inhibitor, it impacts the eicosanoid synthesis pathway, which plays a role in inflammation and pain .
Pharmacokinetics
Its solubility in water is reported to be 151 mg/l , which could influence its bioavailability.
Result of Action
The binding of this compound to its targets results in molecular and cellular effects. For instance, inhibiting the PD-1/PD-L1 axis could enhance the body’s immune response against cancer cells . Similarly, inhibiting COX could reduce inflammation and pain .
Biochemical Analysis
Biochemical Properties
M-Terphenyl plays a significant role in biochemical reactions, particularly as a cyclooxygenase (COX) inhibitor . It interacts with COX enzymes, which are responsible for the biosynthesis of eicosanoids . The nature of these interactions involves the functional group modification at the para-position of the C-1′ and C-2′ phenyl substituents on the central aromatic ring of this compound .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a COX inhibitor . By inhibiting COX enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with COX enzymes . It binds to the active site of these enzymes, inhibiting their activity and thereby altering the biosynthesis of eicosanoids .
Metabolic Pathways
This compound is involved in the eicosanoid biosynthesis pathway through its interaction with COX enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize m-terphenyl is by the addition of the Grignard reagent to 1,3-cyclohexanedione.
Cyclocondensation: Another method involves the cyclocondensation of aryl methyl ketones with triethyl orthoformate in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).
Industrial Production Methods:
High-Temperature Benzene Heating: The earliest known synthesis of this compound was completed by heating benzene to high temperatures, leading to a mixture of hydrocarbons, including this compound.
Ultrasound Bath Method: A modern method involves using an ultrasound bath to react anionic diphenyl molecules with functional ketones in a solution of potassium hydroxide and dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: M-Terphenyl can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: It can be reduced using reagents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where this compound reacts with halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
M-Terphenyl has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry due to its steric properties.
Materials Science: Applied in the development of conducting polymers, organic light-emitting diodes (OLEDs), and laser dyes.
Biology and Medicine: Found in naturally occurring compounds with interesting biological properties, such as dictyoterphenyl A.
Industry: Utilized in textile dye carriers, heat storage, and transfer agents.
Comparison with Similar Compounds
Ortho-Terphenyl: Composed of two phenyl groups bonded to a benzene ring in the one and two positions.
Para-Terphenyl: Composed of two phenyl groups bonded to a benzene ring in the one and four positions.
Uniqueness of M-Terphenyl: this compound is unique due to its meta-substitution pattern, which provides distinct steric and electronic properties compared to its ortho and para counterparts. This makes it particularly useful in controlling sterics in reactions and as a ligand in organometallic chemistry .
Properties
IUPAC Name |
1,3-diphenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTKZCDBKVTVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5C6H4C6H5, C18H14 | |
Record name | M-TERPHENYL | |
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DSSTOX Substance ID |
DTXSID2029117 | |
Record name | 1,1':3',1''-Terphenyl | |
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Molecular Weight |
230.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-terphenyl is a yellow solid. mp: 86-87 °C, bp: 365 °C. Density: 1.195 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers o-terphenyl and p-terphenyl that is used as a heat-transfer fluid., Liquid, Yellow solid (needles); [NIOSH], Yellow solid (needles). | |
Record name | M-TERPHENYL | |
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Boiling Point |
689 °F at 760 mmHg (NIOSH, 2023), 363 °C AT 760 MM HG, 689 °F | |
Record name | M-TERPHENYL | |
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Flash Point |
375 °F (NIOSH, 2023), 191 °C, 375 °F (191 °C) (OPEN CUP), (oc) 375 °F | |
Record name | M-TERPHENYL | |
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Solubility |
Insoluble (NIOSH, 2023), SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID, Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents., Water solubility = 1.51 mg/l at 25 °C, Insoluble | |
Record name | M-TERPHENYL | |
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Density |
1.23 (NIOSH, 2023) - Denser than water; will sink, 1.2, 1.23 | |
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Vapor Pressure |
0.01 mmHg at 200 °F (NIOSH, 2023), 0.0000175 [mmHg], 1.75X10-5 mm Hg extrapolated from experimentally-derived coefficients, (200 °F): 0.01 mmHg | |
Record name | M-TERPHENYL | |
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Color/Form |
YELLOW NEEDLES FROM ALC, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, Yellow solid. | |
CAS No. |
92-06-8, 26140-60-3 | |
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Melting Point |
192 °F (NIOSH, 2023), 87 °C, 192 °F | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0592.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the basic structure of m-terphenyl?
A1: this compound consists of three benzene rings connected in a linear fashion, with the two outer rings attached to the meta positions of the central benzene ring.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of unsubstituted this compound is C18H14. Its molecular weight is 230.31 g/mol.
Q3: How is the structure of this compound confirmed using spectroscopic techniques?
A3: Common characterization techniques include:
- NMR Spectroscopy (1H and 13C): Provides information about the number and types of hydrogen and carbon atoms in the molecule, as well as their connectivity. [, , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, providing further structural confirmation. [, ]
Q4: What are the thermal and radiation stability properties of this compound?
A4: this compound exhibits remarkable thermal and radiation stability. It has one of the highest thermal stabilities among aromatic compounds, decomposing minimally even at 400 °C. This stability is attributed to the strong carbon-carbon bonds within the aromatic rings. [, , ] this compound also demonstrates high resistance to gamma radiation and neutron irradiation. [, ]
Q5: How does the introduction of substituents affect the thermal stability of this compound?
A5: The type and position of substituents can significantly influence the thermal stability of this compound derivatives. For instance, introducing a methylene bridge between the phenyl groups drastically reduces thermal stability compared to unsubstituted this compound. [] Conversely, alkyl substituents, especially in the 5' position of the this compound, generally increase solubility without significantly compromising thermal stability. [, ]
Q6: What applications benefit from the stability of this compound derivatives?
A6: Due to their excellent thermal and radiation stability, this compound derivatives are promising candidates for high-temperature lubricants, hydraulic fluids, and materials for nuclear applications. [, , ]
Q7: Can this compound derivatives act as ligands in metal complexes?
A7: Yes, this compound derivatives can function as versatile ligands in metal complexes. The central phenyl ring can bind to metals through various interactions, including η6-arene interactions, where the metal coordinates to the pi electrons of the ring. [, , , ]
Q8: How does the steric bulk of this compound ligands affect metal complex formation?
A8: The steric bulk of the this compound substituents plays a crucial role in controlling the coordination number and geometry of metal complexes. Bulky substituents, such as 2,6-diisopropylphenyl groups, can limit the number of ligands that can bind to a metal center, as observed in copper(I) and silver(I) complexes. []
Q9: Can this compound isocyanides be used to generate low-valent metal complexes?
A9: Yes, this compound isocyanides have been successfully employed to stabilize low-valent metal centers, such as those of manganese and molybdenum. These complexes have been investigated for their potential in small molecule activation and catalytic reactions. [, ]
Q10: How is computational chemistry used to study this compound systems?
A10: Computational methods, particularly Density Functional Theory (DFT) calculations, are valuable for:
- Investigating reaction mechanisms: Elucidating the pathways involved in reactions of this compound derivatives, such as the isomerization of uranium(III) aryl complexes. []
- Predicting molecular properties: Calculating structural parameters, electronic properties, and spectroscopic data of this compound compounds. [, ]
- Rationalizing experimental observations: Providing theoretical insights into experimental findings and guiding the design of new this compound-based materials. [, ]
Q11: How does modifying the structure of this compound affect its properties?
A11: Modifying the this compound structure by introducing various substituents can significantly alter its properties. This strategy allows for fine-tuning the compound's solubility, electronic properties, and reactivity. [, , , , ] For example, incorporating electron-withdrawing groups can enhance the π-acidity of this compound isocyanides, influencing their coordination behavior with metals. []
Q12: How do functional groups at the 5'-position of this compound impact its applications?
A12: The 5'-position offers a versatile site for introducing various functional groups. For instance:
- Bulky substituents: Enhance solubility in organic solvents. [, ]
- Electron-donating or -withdrawing groups: Fine-tune electronic properties and reactivity. [, ]
- Halogens: Influence the strength of η6-arene interactions with metals. []
Q13: What strategies are employed to improve the stability and solubility of this compound derivatives?
A13: Several strategies can enhance stability and solubility:
- Introducing bulky alkyl groups: Improves solubility in organic solvents without significantly compromising thermal stability. [, ]
- Formulating as salts: Converting this compound derivatives into salts with suitable counterions can enhance solubility in polar solvents. [, ]
- Encapsulating within a polymer matrix: Improves stability and processability for specific applications. []
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